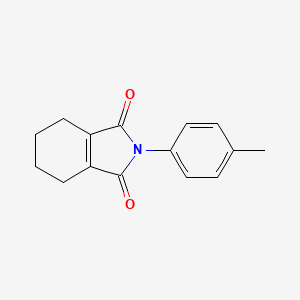
Diethanolamine naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine naphthalene-2-sulfonate is an organic compound that combines diethanolamine and naphthalene-2-sulfonic acid. This compound is known for its surfactant properties and is used in various industrial applications. It is a white crystalline solid that is soluble in water and has a molecular formula of C14H19NO5S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethanolamine naphthalene-2-sulfonate can be synthesized through a reaction between diethanolamine and naphthalene-2-sulfonic acid. The reaction typically involves mixing equimolar amounts of diethanolamine and naphthalene-2-sulfonic acid in an aqueous solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethanolamine naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Diethanolamine naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a buffer or stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of diethanolamine naphthalene-2-sulfonate involves its ability to interact with various molecular targets. The sulfonate group can form hydrogen bonds with other molecules, enhancing solubility and stability. The diethanolamine moiety can interact with proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine: A related compound that is used as a surfactant and emulsifier.
Naphthalene-2-sulfonic acid: The parent compound that forms the basis for diethanolamine naphthalene-2-sulfonate.
Triethanolamine: Another related compound with similar surfactant properties.
Uniqueness
This compound is unique due to its combination of diethanolamine and naphthalene-2-sulfonic acid, which imparts both surfactant and stabilizing properties. This makes it particularly useful in applications where both solubility and stability are required.
Eigenschaften
CAS-Nummer |
94200-76-7 |
|---|---|
Molekularformel |
C14H19NO5S |
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C4H11NO2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;6-3-1-5-2-4-7/h1-7H,(H,11,12,13);5-7H,1-4H2 |
InChI-Schlüssel |
MUYVPEZNWONMAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
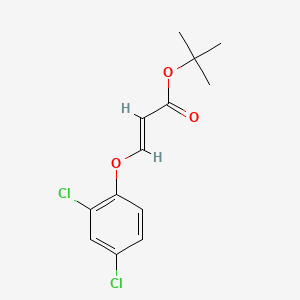
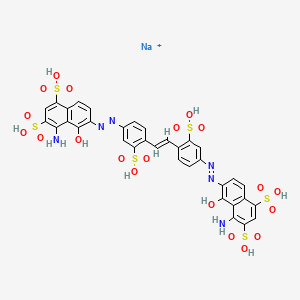
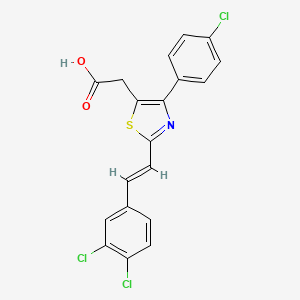
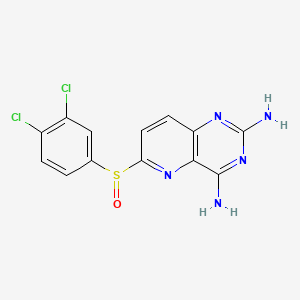
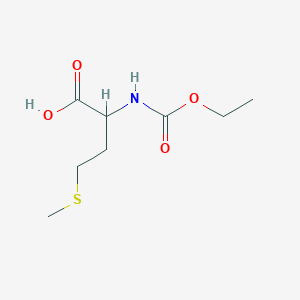
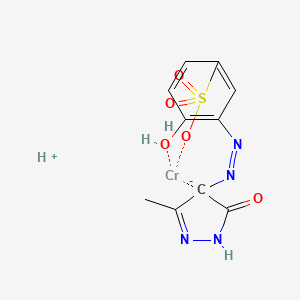
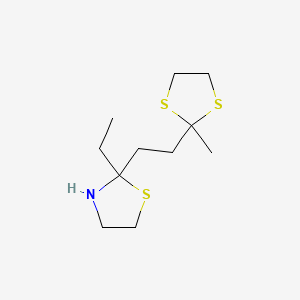
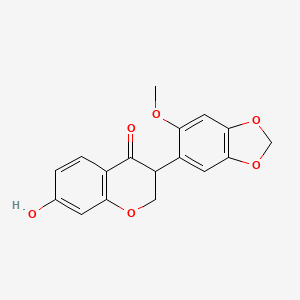

![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)

